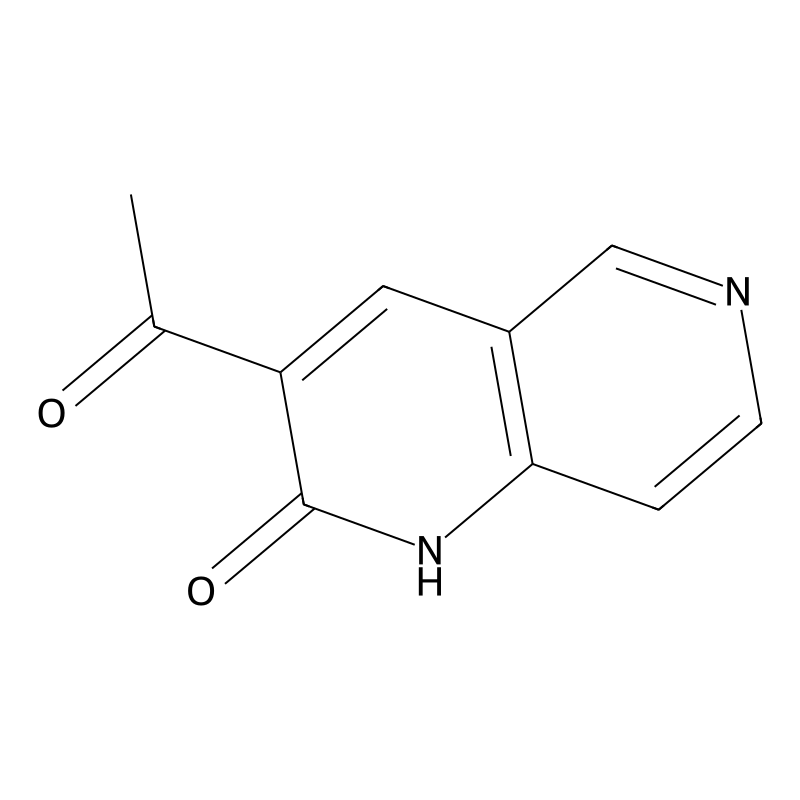3-Acetyl-1,6-naphthyridin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core with an acetyl group at the 3-position and a keto group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . This compound belongs to a class of naphthyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
Potential Use as a Kinase Inhibitor:
-Acetyl-1,6-naphthyridin-2(1H)-one has been investigated for its potential to inhibit kinases, which are enzymes involved in various cellular processes, including cell growth, proliferation, and differentiation. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the ability of this compound and its derivatives to inhibit EGFR (Epidermal Growth Factor Receptor), a kinase implicated in several types of cancer. The research found that 3-Acetyl-1,6-naphthyridin-2(1H)-one exhibited moderate inhibitory activity against EGFR, suggesting its potential as a lead compound for further development of more potent and selective kinase inhibitors.
Investigation in Antibacterial Activity:
Another area of research for 3-Acetyl-1,6-naphthyridin-2(1H)-one is its potential antibacterial activity. A study published in "Archives of Pharmacy (Berlin)" evaluated the in vitro antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. The study demonstrated moderate antibacterial activity against some strains, suggesting the need for further investigation and structural modifications to improve its potency and develop it as a potential antibacterial agent.
- Acylation Reactions: The acetyl group can be replaced or modified through acylation reactions, allowing for the synthesis of derivatives with varying biological properties.
- Cyclization: It can participate in cyclization reactions to form more complex structures, particularly when reacted with nucleophiles or through thermal processes .
- Condensation Reactions: The compound can also engage in condensation reactions, particularly with aldehydes or ketones, leading to the formation of larger polycyclic compounds.
Research indicates that 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits significant biological activity:
- Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Several methods have been developed for synthesizing 3-acetyl-1,6-naphthyridin-2(1H)-one:
- One-Pot Synthesis: A convenient method involves the reaction of appropriate starting materials in a single reaction vessel, facilitating the formation of the naphthyridine structure along with the acetyl group.
- Multi-Step Synthesis: Traditional multi-step synthesis routes involve the formation of intermediates that are subsequently transformed into the final product through various chemical transformations .
- Decarboxylation Techniques: Some synthetic routes utilize decarboxylation methods to yield naphthyridinones from carboxylic acid precursors .
3-Acetyl-1,6-naphthyridin-2(1H)-one has several notable applications:
- Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an antimicrobial or anticancer agent.
- Agricultural Chemicals: Its properties may also lend themselves to development as agrochemicals for pest control.
- Research Reagents: It serves as a valuable reagent in biochemical and pharmacological research settings .
Interaction studies involving 3-acetyl-1,6-naphthyridin-2(1H)-one have focused on its binding affinity with various biological targets:
- Protein Binding: Investigations into how this compound interacts with proteins involved in disease pathways may reveal insights into its mechanism of action.
- Enzyme Interactions: Studies have shown that it can interact with enzymes critical for cellular metabolism, suggesting potential therapeutic applications in metabolic disorders .
Several compounds share structural similarities with 3-acetyl-1,6-naphthyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,6-Naphthyridin-2(1H)-one | Naphthyridine | Lacks acetyl group; primarily studied for its basic properties. |
| 3-Hydroxy-1,6-naphthyridin-2(1H)-one | Hydroxynaphthyridine | Contains hydroxyl group; exhibits different biological activity. |
| 4-Acetyl-1,6-naphthyridin-2(1H)-one | Acetylated variant | Acetyl group at the 4-position; different reactivity and properties. |
The uniqueness of 3-acetyl-1,6-naphthyridin-2(1H)-one lies in its specific arrangement of functional groups and its resultant biological activities, making it a subject of interest for medicinal chemistry and pharmacology.








